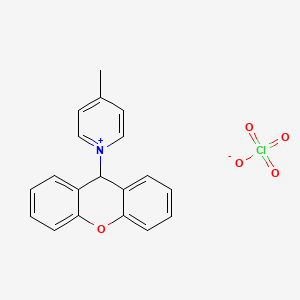
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is a compound that belongs to the class of xanthones. . This compound features a pyridinium ion substituted with a xanthene moiety, making it a unique structure with interesting properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-xanthene in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as 1,2,4-trichlorobenzene (TCB) with a catalytic amount of iodine, followed by demethylation using boron tribromide (BBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthone derivatives, while reduction could produce reduced xanthene compounds.
科学的研究の応用
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with various molecular targets and pathways. The compound’s xanthene moiety allows it to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other xanthone derivatives and pyridinium salts, such as:
Xanthone: The parent compound with a similar oxygen-containing heterocyclic structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Pyridinium salts: Compounds with a pyridinium ion structure.
Uniqueness
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is unique due to its specific combination of a xanthene moiety and a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
115996-44-6 |
|---|---|
分子式 |
C19H16ClNO5 |
分子量 |
373.8 g/mol |
IUPAC名 |
4-methyl-1-(9H-xanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NO.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
DJGQOCSCTQXTIY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
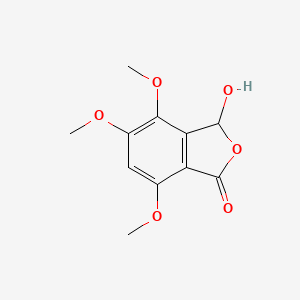

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
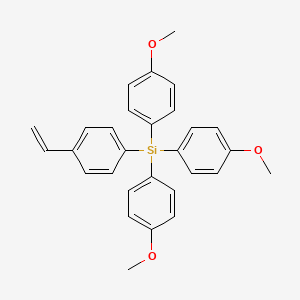

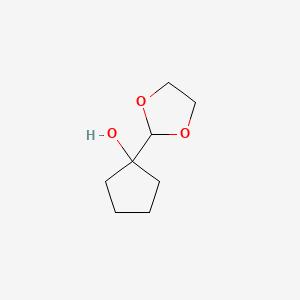
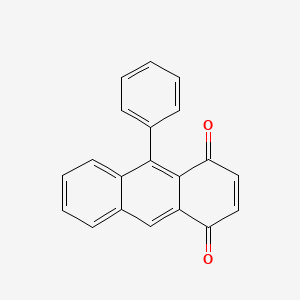
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
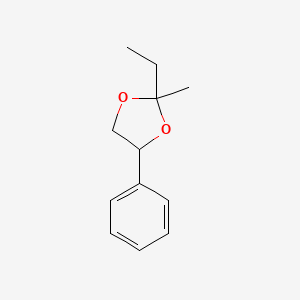

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
